molecular formula C6H7NO2 B1359124 1-Cyanocyclobutanecarboxylic acid CAS No. 30491-91-9

1-Cyanocyclobutanecarboxylic acid

Cat. No. B1359124
CAS RN: 30491-91-9
M. Wt: 125.13 g/mol
InChI Key: UMPNPEAXNWBDME-UHFFFAOYSA-N
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Description

1-Cyanocyclobutanecarboxylic acid is a cyclic organic compound with a molecular formula of C6H7NO2 . It has a molecular weight of 125.13 .


Molecular Structure Analysis

The InChI code for 1-Cyanocyclobutanecarboxylic acid is 1S/C6H7NO2/c7-4-6(5(8)9)2-1-3-6/h1-3H2, (H,8,9) . This indicates that the molecule consists of a cyclobutane ring with a cyano group (-CN) and a carboxylic acid group (-COOH) attached .


Physical And Chemical Properties Analysis

1-Cyanocyclobutanecarboxylic acid is a solid substance . It has a melting point of 68 - 69°C . The compound is hygroscopic and should be stored under nitrogen .

Scientific Research Applications

Carboxylic Acids in Organic Synthesis, Nanotechnology, and Polymers :

  • Application Summary : Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers. They are involved in obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of nanoparticles and nanostructures like carbon nanotubes and graphene .
  • Methods of Application : Carboxylic acids can be natural and synthetic, extracted or synthesized, and are highly active in organic reactions, such as substitution, elimination, oxidation, coupling, etc. In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
  • Results or Outcomes : The use of carboxylic acids has led to advancements in different areas, particularly in organic synthesis, nanotechnology, and polymers. They have applications in the medical field, pharmacy, and more .

Cyclobutanecarboxylic Acid in Pharmaceuticals, Agrochemicals, and Advanced Materials :

  • Application Summary : Cyclobutanecarboxylic acid has found use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. It can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure .
  • Methods of Application : Cyclobutanecarboxylic acid can undergo various chemical reactions such as acid-base neutralization, esterification, and amide formation. These reactions allow it to form a variety of compounds, including cyclobutanecarboxylate esters and amides .
  • Results or Outcomes : The derivatives of cyclobutanecarboxylic acid, such as the cyclobutanecarboxylate esters and amides, have numerous applications in the pharmaceutical industry. Due to the acid’s polar nature and ability to engage in hydrogen bonding, it can impart improved solubility and stability characteristics to certain compounds .

Cyclobutanecarboxylic Acid in Pharmaceuticals, Agrochemicals, and Advanced Materials :

  • Application Summary : Cyclobutanecarboxylic acid has found use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. It can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure .
  • Methods of Application : Cyclobutanecarboxylic acid can undergo various chemical reactions such as acid-base neutralization, esterification, and amide formation. These reactions allow it to form a variety of compounds, including cyclobutanecarboxylate esters and amides .
  • Results or Outcomes : The derivatives of cyclobutanecarboxylic acid, such as the cyclobutanecarboxylate esters and amides, have numerous applications in the pharmaceutical industry. Due to the acid’s polar nature and ability to engage in hydrogen bonding, it can impart improved solubility and stability characteristics to certain compounds .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard codes H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-cyanocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c7-4-6(5(8)9)2-1-3-6/h1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPNPEAXNWBDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615759
Record name 1-Cyanocyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyanocyclobutanecarboxylic acid

CAS RN

30491-91-9
Record name 1-Cyanocyclobutanecarboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyanocyclobutane-1-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00615759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyanocyclobutane-1-carboxylic acid
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Synthesis routes and methods

Procedure details

20 g (0.131 mol) of 1-cyano-1-cyclobutanecarboxylic acid ethyl ester are dissolved in 60 ml of methanol and saponified with 40 ml of 4 N NaOH for about 12 hours at 23° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

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